4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide -

4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Catalog Number: EVT-2802138
CAS Number:
Molecular Formula: C19H18N2OS
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hantzsch thiazole synthesis: This classic method involves the condensation of an α-haloketone with a thioamide. []
Molecular Structure Analysis
  • NMR spectroscopy (1H and 13C NMR): This technique provides information about the number, type, and connectivity of atoms in the molecule. [, , , , ]
  • Infrared spectroscopy (IR): This technique helps identify functional groups present in the molecule by analyzing the vibrational frequencies of bonds. [, , ]
  • Mass spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, providing insights into its structure. [, ]
  • X-ray crystallography: This technique can provide a detailed three-dimensional structure of the molecule when suitable crystals can be obtained. [, , , , , , , , ]
Mechanism of Action
  • Enzyme inhibition: Many thiazole derivatives act as enzyme inhibitors, blocking the active site of the target enzyme and disrupting its function. [, , , , , , ]
  • Receptor binding: Some thiazole derivatives can bind to specific receptors, modulating their activity and downstream signaling pathways. [, , , ]
Physical and Chemical Properties Analysis
  • Melting point: The melting point is influenced by factors such as intermolecular forces and molecular packing. []
Applications
  • Medicinal chemistry: Many thiazole-containing compounds exhibit promising biological activities and are being investigated as potential drug candidates for various diseases. [, , , , , , , , , , , , , , ]

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibited potent in vitro inhibitory activity against human class I HDAC isoforms and showed strong antitumor activity against human myelodysplastic syndrome (SKM-1) cell lines. []

Ethyl [2-(2-phenyl-1H-indol-3-yldiazen­yl)-1,3-thia­zol-4-yl]acetate

Compound Description: This compound features a thiazole ring directly linked to an indole moiety via an azo (diazene) linkage. [] The paper primarily focuses on the crystal structure of the compound and doesn't delve into its biological activity.

Relevance: The presence of the 2-phenyl-1,3-thiazole moiety in both this compound and 4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide suggests structural similarity. The difference lies in the substitution on the thiazole's 4th position.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides exhibited potent urease inhibitory activity with minimal cytotoxicity. [] The presence of the thiazole and oxadiazole rings, along with the propanamide side chain, contributes to their biological activity.

Relevance: While sharing the thiazole ring with 4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide, this series incorporates an oxadiazole ring and a propanamide chain, leading to a distinct structure and potentially different biological activities.

Properties

Product Name

4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

IUPAC Name

4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)18(22)20-12-11-17-13-23-19(21-17)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

BLPWNJHBODLFJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Solubility

not available

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.